3,4-Bis(octyloxy)benzaldehyde
Overview
Description
3,4-Bis(octyloxy)benzaldehyde is a chemical compound with the molecular formula C23H38O3 . It has an average mass of 362.546 Da and a monoisotopic mass of 362.282104 Da . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde core with two octyloxy groups attached at the 3 and 4 positions . The octyloxy groups are long carbon chains, which may influence the compound’s solubility and reactivity.Physical and Chemical Properties Analysis
This compound has a molecular weight of 362.55 . It appears as beige flakes . The compound has a boiling point of 473.3 ℃ at 760 mmHg and a melting point of 54-56 ℃ . Its density is 0.953 g/cm3 .Scientific Research Applications
Photochromic Properties and Organic Semiconductors :
- Research by Amado-Briseño et al. (2019) describes the synthesis of oligophenyleneimines type pentamers, including derivatives of 3,4-Bis(octyloxy)benzaldehyde, through mechanochemistry. These compounds exhibit photochromic properties and are considered as organic semiconductors, useful in optical and electrochemical applications. They demonstrate interesting changes in energy band gaps under different conditions, indicating potential use in optoelectronic devices (Amado-Briseño et al., 2019).
Electrochemical and Optical Properties in Polymers :
- Goker et al. (2014) synthesized benzooxadiazole containing monomers with structures related to this compound. These compounds, after undergoing electrochemical polymerization, showed significant potential for use in electrochromic devices due to their impactful electrochemical and spectral properties (Goker et al., 2014).
Catalytic Oxidation of Alcohols :
- Shi and Wei (2005) explored the use of bis-quaternary phosphonium salts of peroxotungstate and peroxomolybdate as catalysts in the oxidation of alcohols like benzyl alcohol to benzaldehyde, using hydrogen peroxide. This research highlights the potential of this compound related compounds in catalytic oxidation processes (Shi & Wei, 2005).
Synthesis and Characterization of Bis-aldehyde Monomers :
- Hafeez et al. (2019) studied the synthesis, characterization, and application of bis-aldehyde monomers, including derivatives of this compound, in creating electrically conductive polymers. The research provides insights into the material's structural and electronic properties, which are vital for electronic applications (Hafeez et al., 2019).
Structural and Electrochemical Studies for Organic Devices :
- Różycka et al. (2018) synthesized imine derivatives using a compound structurally similar to this compound and analyzed their structural, thermal, and optical properties. The study focuses on the potential application of these compounds in organic devices, particularly in photodiodes (Różycka et al., 2018).
Polymorphism in Long Chain Amphiphilic Compounds :
- Arranja et al. (2014) synthesized a precursor of long chain amphiphilic BODIPYs, closely related to 3,4-Bis(octyloxy)
benzaldehyde. They characterized its polymorphic behavior, which is significant for understanding the properties of such compounds in various states. This research is crucial for the development of materials with specific physical properties (Arranja et al., 2014).
Active Photovoltaic Materials :
- Nierengarten et al. (2004) developed disymmetrically substituted oligo(phenyleneethynediyl) derivatives from this compound related compounds. These derivatives were utilized in creating fullerene-oligo(phenyleneethynediyl) conjugates as active materials in photovoltaic devices, indicating a significant potential for solar energy applications (Nierengarten et al., 2004).
Oxidant for Cleavage of Nitrogen Double Bonds :
- Hajipour et al. (1998) discussed the use of bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate as an oxidant for converting various nitrogen double bond-containing compounds and alcohols to their corresponding carbonyl compounds. Compounds similar to this compound were involved in these reactions, highlighting the reactivity and potential applications in organic synthesis (Hajipour et al., 1998).
Catalysts for Addition of Trimethylsilyl Cyanide to Benzaldehyde :
- Belokon’ et al. (2007) synthesized various derivatives including those similar to this compound to investigate their use as catalysts in the addition of trimethylsilyl cyanide to benzaldehyde. This research is essential for developing new catalytic methods in organic chemistry (Belokon’ et al., 2007).
Synthesis of Impurities in Pharmaceuticals :
- Zhang et al. (2014) developed a method for synthesizing an impurity in crude Roflumilast, involving a compound structurally related to this compound. This study is significant for understanding and controlling impurities in pharmaceutical manufacturing (Zhang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3,4-dioctoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKNJOSLKRWLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369290 | |
Record name | 3,4-bis(octyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131525-50-3 | |
Record name | 3,4-bis(octyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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